molecular formula C23H22N2O3 B2567376 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 898465-13-9

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2567376
CAS No.: 898465-13-9
M. Wt: 374.44
InChI Key: IHJBWNDYUJTIBX-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features both a tetrahydroquinoline and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Ether Formation: The naphthalene moiety is introduced via a nucleophilic substitution reaction, where a naphthol derivative reacts with a suitable leaving group on the tetrahydroquinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

    Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized naphthalene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure could be useful in the design of novel organic materials with specific electronic properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The exact mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(phenoxy)acetamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(benzyloxy)acetamide

Uniqueness

Compared to similar compounds, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide features a naphthalene moiety, which can impart unique electronic properties and potential biological activities. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-16(26)25-12-4-7-18-8-10-20(14-22(18)25)24-23(27)15-28-21-11-9-17-5-2-3-6-19(17)13-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJBWNDYUJTIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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